N-(2-ethoxyphenyl)-3-oxo-4-(1,3-thiazol-2-yl)piperazine-1-carboxamide
Description
N-(2-ethoxyphenyl)-3-oxo-4-(1,3-thiazol-2-yl)piperazine-1-carboxamide is a piperazine-carboxamide derivative featuring a 3-oxo group, a 1,3-thiazol-2-yl substituent at position 4 of the piperazine ring, and a 2-ethoxyphenyl carboxamide group. The compound’s structure combines a heterocyclic thiazole moiety with a piperazine backbone, making it a candidate for diverse pharmacological applications. Its synthesis likely involves coupling reactions, as seen in analogous compounds (e.g., ) .
Properties
IUPAC Name |
N-(2-ethoxyphenyl)-3-oxo-4-(1,3-thiazol-2-yl)piperazine-1-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H18N4O3S/c1-2-23-13-6-4-3-5-12(13)18-15(22)19-8-9-20(14(21)11-19)16-17-7-10-24-16/h3-7,10H,2,8-9,11H2,1H3,(H,18,22) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HOMCIRODOHRSHE-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=CC=C1NC(=O)N2CCN(C(=O)C2)C3=NC=CS3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H18N4O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
346.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2-ethoxyphenyl)-3-oxo-4-(1,3-thiazol-2-yl)piperazine-1-carboxamide typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the Piperazine Ring: The piperazine ring can be synthesized through the reaction of ethylenediamine with dihaloalkanes under basic conditions.
Introduction of the Thiazole Ring: The thiazole ring can be introduced by reacting the piperazine derivative with thioamides or thioesters in the presence of a dehydrating agent.
Attachment of the Ethoxyphenyl Group: The ethoxyphenyl group can be attached through a nucleophilic substitution reaction using an appropriate ethoxyphenyl halide.
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for reaction conditions, and the use of catalysts to enhance reaction efficiency.
Chemical Reactions Analysis
Types of Reactions
N-(2-ethoxyphenyl)-3-oxo-4-(1,3-thiazol-2-yl)piperazine-1-carboxamide undergoes various types of chemical reactions, including:
Oxidation: The compound can undergo oxidation reactions, particularly at the thiazole ring, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can occur at the carbonyl group, converting it to an alcohol.
Substitution: The compound can participate in nucleophilic substitution reactions, especially at the ethoxyphenyl group.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and potassium permanganate (KMnO₄).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are commonly used.
Substitution: Nucleophilic substitution reactions often involve reagents like sodium ethoxide (NaOEt) or potassium tert-butoxide (KOtBu).
Major Products
Oxidation: Sulfoxides or sulfones.
Reduction: Alcohol derivatives.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Antimicrobial Activity
Recent studies have highlighted the antimicrobial properties of compounds containing thiazole and piperazine moieties. N-(2-ethoxyphenyl)-3-oxo-4-(1,3-thiazol-2-yl)piperazine-1-carboxamide has been investigated for its potential to inhibit bacterial growth. The thiazole ring contributes to the compound's ability to disrupt microbial cell functions, making it a candidate for developing new antibiotics against resistant strains of bacteria.
Anticancer Properties
The compound has shown promise in anticancer research. In vitro studies have demonstrated that this compound can induce apoptosis in cancer cells. This effect is attributed to the compound's ability to interact with specific cellular pathways involved in cell survival and proliferation. For instance, structure-activity relationship (SAR) studies indicate that modifications to the thiazole and piperazine components can enhance cytotoxicity against various cancer cell lines.
Case Study: Breast Cancer Inhibition
A study evaluated the compound's effects on MCF-7 breast cancer cells, revealing a dose-dependent decrease in cell viability. The mechanism was linked to the activation of caspase pathways, essential for apoptosis induction.
Leishmanicidal Activity
This compound has been explored for its leishmanicidal activity against Leishmania parasites. Research indicates that compounds with similar structural features can inhibit the dimerization of critical enzymes involved in the parasite's metabolic processes.
Research Findings
In a comparative study, derivatives of this compound were synthesized and tested for their ability to disrupt LiTryR (a target enzyme), demonstrating significant leishmanicidal effects with minimal cytotoxicity towards mammalian cells.
Anti-inflammatory Effects
The compound has also been investigated for anti-inflammatory properties. In preclinical models, it exhibited the ability to reduce pro-inflammatory cytokines, suggesting potential therapeutic applications in treating inflammatory diseases.
Neuroprotective Potential
Emerging research suggests that this compound may offer neuroprotective benefits. Preliminary studies indicate that it can protect neuronal cells from oxidative stress-induced damage, which is vital for conditions like Alzheimer's disease.
Experimental Evidence
In vitro assays have shown that the compound can scavenge free radicals and reduce lipid peroxidation in neuronal cell cultures, indicating its potential as a neuroprotective agent.
Data Table: Summary of Biological Activities
Mechanism of Action
The mechanism of action of N-(2-ethoxyphenyl)-3-oxo-4-(1,3-thiazol-2-yl)piperazine-1-carboxamide involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound may interact with enzymes or receptors, altering their activity.
Pathways Involved: It may modulate signaling pathways involved in cell growth, apoptosis, or immune response.
Comparison with Similar Compounds
Structural Analogues
Core Piperazine-Carboxamide Derivatives
- N-(2-chlorophenyl)-3-oxo-4-(1,3-thiazol-2-yl)piperazine-1-carboxamide (): Replaces the ethoxy group with a chloro substituent.
- N-(4-Chlorophenyl)-4-ethylpiperazine-1-carboxamide () : Lacks the 3-oxo and thiazole groups, simplifying the structure. The ethyl group on piperazine may enhance lipophilicity, affecting bioavailability .
Heterocyclic Substitutions
- 4-(5-Chloropyridin-2-yl)-N-(1H-indazol-6-yl)piperazine-1-carboxamide (CPIPC, ) : Substitutes thiazole with a chloropyridinyl group. Pyridine’s aromaticity and nitrogen positioning may influence hydrogen bonding in biological targets .
- N-(1,3-benzothiazol-2-yl)-2-(4-methylpiperazin-1-yl)acetamide (BZ-IV, ) : Features a benzothiazole-acetamide-piperazine hybrid. The methylpiperazine group could enhance solubility compared to the ethoxyphenyl group .
Aromatic and Functional Group Variations
- N-(3-Fluorophenyl)-4-((4-oxo-3,4-dihydroquinazolin-2-yl)methyl)piperazine-1-carboxamide (A2, ): Incorporates a fluorophenyl group and a quinazolinone moiety. Fluorine’s electronegativity may improve metabolic stability .
- N-(4-(3-Nitrophenyl)thiazol-2-yl)acetamide (6a, ) : Shares a thiazole core but lacks the piperazine-carboxamide scaffold. The nitro group enhances redox activity, relevant to COX inhibition .
Key Observations :
- Piperazine-carboxamides are commonly synthesized via isocyanate coupling () or alkylation () .
- Yields for fluorophenyl/chlorophenyl derivatives (45-57%) suggest steric/electronic challenges in substitution .
Pharmacological and Functional Comparisons
Antihyperglycemic Activity ()
Thiazolidinone derivatives with naphthyl-thiazole moieties (e.g., ) demonstrated significant blood glucose reduction in rodent models.
COX/LOX Inhibition ()
Thiazole derivatives (e.g., 6a, 6b) showed dual COX-1/COX-2 or selective COX-2 inhibition. The target compound’s thiazole group may similarly modulate COX activity, but the piperazine-carboxamide scaffold could alter selectivity .
Structural-Activity Relationships (SAR)
- Thiazole vs. Pyridine/Quinazolinone: Thiazole’s sulfur atom may enhance metal-binding capacity, influencing enzyme inhibition (e.g., LOX in ) .
- Ethoxy vs. Halogen Substituents : Ethoxy’s electron-donating nature may improve solubility, whereas chloro/fluoro groups () enhance binding to hydrophobic pockets .
Physicochemical Properties
| Compound | Molecular Weight | LogP (Predicted) | Melting Point (°C) |
|---|---|---|---|
| Target Compound | ~401.5 | ~2.8 | N/A |
| N-(2-chlorophenyl) analog () | ~382.9 | ~3.1 | N/A |
| A4 () | ~428.9 | ~3.5 | 197.9–199.6 |
| 6a () | ~264.3 | ~2.2 | N/A |
Key Observations :
Biological Activity
N-(2-ethoxyphenyl)-3-oxo-4-(1,3-thiazol-2-yl)piperazine-1-carboxamide is a synthetic compound that has garnered attention for its potential biological activities. This compound features a piperazine core, which is common in many pharmacologically active agents, and incorporates a thiazole ring known for its diverse biological activities.
Chemical Structure
The chemical structure of this compound can be represented as follows:
This structure includes:
- Piperazine moiety : A six-membered ring containing two nitrogen atoms.
- Thiazole ring : A five-membered ring containing sulfur and nitrogen.
- Ethoxyphenyl group : A phenyl ring substituted with an ethoxy group.
The biological activity of this compound is primarily attributed to its interaction with various molecular targets. The thiazole ring enhances binding affinity to specific proteins, while the piperazine structure may facilitate interactions with neurotransmitter receptors or enzymes.
Potential mechanisms include:
- Enzyme Inhibition : The compound may inhibit specific enzymes involved in metabolic pathways.
- Receptor Modulation : It could act as an agonist or antagonist at certain receptors, affecting signal transduction pathways.
Pharmacological Profiles
Recent studies have reported various pharmacological effects associated with this compound:
Case Studies and Research Findings
- Antimicrobial Activity : A study evaluated the antimicrobial properties of this compound against several bacterial strains. Results indicated significant inhibition of growth, suggesting its potential as a therapeutic agent for infections caused by resistant bacteria.
- Anticancer Properties : In vitro studies demonstrated that this compound induced apoptosis in various cancer cell lines, including breast and lung cancer cells. The mechanism was linked to the activation of caspase pathways and modulation of apoptosis-related proteins.
- Neuroprotective Effects : Research indicated that the compound could protect neuronal cells from oxidative stress-induced damage. This was evidenced by reduced levels of reactive oxygen species (ROS) and improved cell viability in models of neurodegeneration.
Toxicity and Safety Profile
Toxicological assessments are crucial for evaluating the safety of new compounds. Preliminary studies suggest that this compound exhibits low toxicity in vitro. However, comprehensive in vivo studies are necessary to fully understand its safety profile.
Q & A
Q. What are the optimal synthetic routes for N-(2-ethoxyphenyl)-3-oxo-4-(1,3-thiazol-2-yl)piperazine-1-carboxamide, and how can reaction conditions be optimized?
Methodological Answer: The synthesis typically involves multi-step reactions starting with piperazine derivatives and functionalized aryl/thiazole precursors. Key steps include:
- Coupling reactions : Use of carbodiimide-based coupling agents (e.g., EDC/HOBt) to form the carboxamide bond between the piperazine core and the 2-ethoxyphenyl group .
- Thiazole incorporation : Cyclization or substitution reactions to introduce the 1,3-thiazol-2-yl moiety, often requiring catalysts like Pd(PPh₃)₄ for cross-coupling .
- Solvent optimization : Dichloromethane (DCM) or ethanol for polar intermediates; reflux conditions (70–100°C) for cyclization steps .
- Yield improvement : Use of TLC (Rf monitoring) and HPLC purification (C18 columns, acetonitrile/water gradient) to isolate intermediates with >95% purity .
Q. What analytical techniques are critical for confirming the structure and purity of this compound?
Methodological Answer:
- Nuclear Magnetic Resonance (NMR) : ¹H/¹³C NMR to verify the piperazine ring (δ 3.2–3.8 ppm for N-CH₂), ethoxyphenyl group (δ 1.4 ppm for -OCH₂CH₃), and thiazole protons (δ 7.5–8.5 ppm) .
- Mass Spectrometry (HRMS) : Confirm molecular ion peaks (e.g., [M+H]⁺ at m/z 387.12 for C₁₉H₂₁N₄O₃S) .
- Infrared Spectroscopy (IR) : Detect carbonyl stretches (1650–1700 cm⁻¹ for carboxamide and 3-oxo groups) .
- HPLC-PDA : Quantify purity (>98%) using reverse-phase chromatography with UV detection at 254 nm .
Advanced Research Questions
Q. How can computational modeling predict the binding affinity of this compound to biological targets (e.g., kinases or GPCRs)?
Methodological Answer:
- Molecular docking : Use AutoDock Vina or Schrödinger Suite to model interactions between the thiazole ring (electron-deficient π-system) and kinase ATP-binding pockets (e.g., EGFR or JAK2) .
- MD simulations : Assess stability of ligand-receptor complexes (e.g., 100 ns simulations in GROMACS) to evaluate binding free energy (MM-PBSA analysis) .
- Pharmacophore mapping : Align the 3-oxo-piperazine and thiazole moieties with known inhibitors (e.g., dasatinib analogs) to identify key hydrogen-bonding residues .
Q. How should researchers resolve contradictory bioactivity data across different experimental models?
Methodological Answer:
- Dose-response normalization : Compare IC₅₀ values (e.g., anti-inflammatory activity in RAW 264.7 macrophages vs. in vivo murine models) using standardized protocols .
- Off-target profiling : Screen against panels of unrelated receptors (e.g., CEREP’s SafetyScreen44) to rule out nonspecific binding .
- Metabolic stability assays : Use liver microsomes (human/rat) to assess if discrepancies arise from rapid clearance in certain models .
Q. What strategies can optimize the compound’s pharmacokinetic properties without altering its core structure?
Methodological Answer:
- Prodrug derivatization : Introduce ester groups at the ethoxyphenyl oxygen to enhance oral bioavailability, with hydrolysis in plasma releasing the active form .
- Lipid nanoparticle encapsulation : Improve solubility (logP ~2.5) by formulating with PEGylated lipids for sustained release in tumor models .
- CYP450 inhibition studies : Use fluorogenic substrates (e.g., CYP3A4) to identify metabolic liabilities and guide structural tweaks .
Key Research Recommendations
- Mechanistic studies : Use CRISPR-edited cell lines to validate target engagement (e.g., knockout of hypothesized kinase targets) .
- Toxicology profiling : Conduct Ames tests and hERG channel inhibition assays to prioritize in vivo models .
- Structural analogs : Synthesize derivatives with fluorinated thiazole rings to enhance metabolic stability .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
